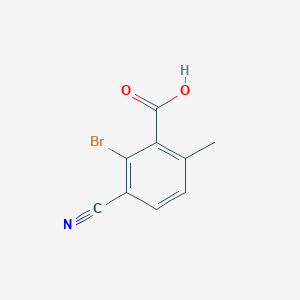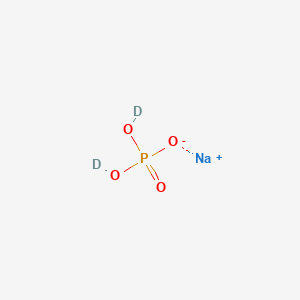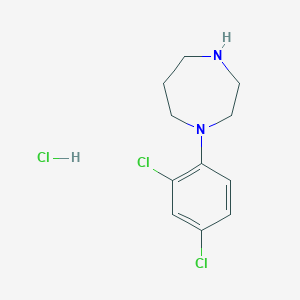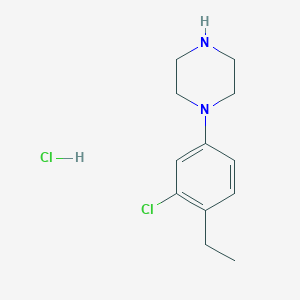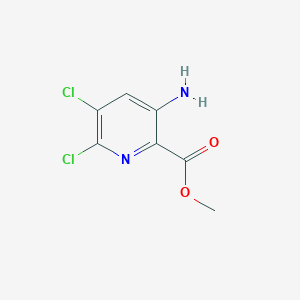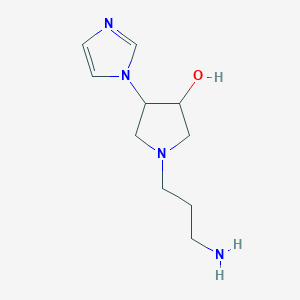
1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
Vue d'ensemble
Description
1-(3-Aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, also known as 1-AIP, is an organic compound that has been studied extensively for its potential applications in scientific research. It is a chiral molecule with a unique structure, and its properties have been studied in order to gain a better understanding of its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Applications De Recherche Scientifique
Anticancer Activity
The compound has been investigated for its potential in anticancer applications. A study by Kumar et al. (2013) synthesized derivatives involving 1-(3-aminopropyl) pyrrolidin-2-one, which showed good anticancer activity against various cancer cell lines. This implies the potential of related compounds in cancer therapy.
Antibacterial Activity
The antibacterial properties of compounds related to 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol have been explored. Ohtake et al. (1997) in their study (Ohtake et al., 1997) described the synthesis of related compounds that exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Spin-Crossover Complexes
Compounds related to this chemical have been used in the formation of spin-crossover complexes. A study by Nishi et al. (2010) explored 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine, which showed significant changes in magnetic properties, indicating potential in magnetic material applications.
Iminosugar Nucleoside Synthesis
The compound has been utilized in the synthesis of iminosugar nucleosides, as shown in the study by Hassan et al. (2004). This synthesis is important in creating analogues of natural nucleosides, which have therapeutic applications.
Enhancing Cellular Uptake of DNA Binding Oligomers
Research by Meier et al. (2012) demonstrated the use of compounds similar to 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol in enhancing the cellular uptake of pyrrole–imidazole (Py–Im) hairpin polyamides. This is significant for modulating gene expression in therapeutic applications.
Polyamine Oxidation Products in Plants
Smith et al. (1986) identified the presence of 1-(3-aminopropyl)pyrrolinium, a related compound, in various plants, indicating its role in polyamine oxidation (Smith et al., 1986). This could have implications for understanding plant metabolism and stress responses.
Propriétés
IUPAC Name |
1-(3-aminopropyl)-4-imidazol-1-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c11-2-1-4-13-6-9(10(15)7-13)14-5-3-12-8-14/h3,5,8-10,15H,1-2,4,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQVJLFIXFCXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCCN)O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




